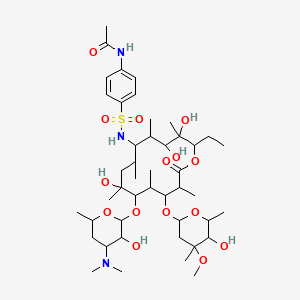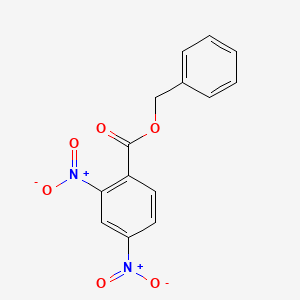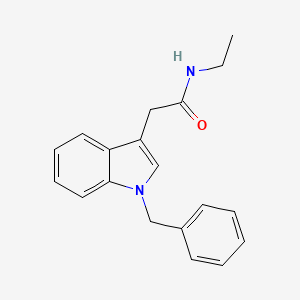
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom, a methylimino group, and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol typically involves multi-step organic reactions. One possible route could involve the chlorination of a benzothiophene precursor, followed by the introduction of the methylimino group through a condensation reaction. The hydroxyl group can be introduced via hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, derivatives of benzothiophenes have been investigated for their therapeutic potential. This compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1,3-dihydro-2-benzothiophene-1-ol: Lacks the methylimino group.
3-(Methylimino)-1,3-dihydro-2-benzothiophene-1-ol: Lacks the chlorine atom.
6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene: Lacks the hydroxyl group.
Uniqueness
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
60253-32-9 |
|---|---|
Formule moléculaire |
C9H8ClNOS |
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
6-chloro-3-methylimino-1H-2-benzothiophen-1-ol |
InChI |
InChI=1S/C9H8ClNOS/c1-11-8-6-3-2-5(10)4-7(6)9(12)13-8/h2-4,9,12H,1H3 |
Clé InChI |
ZYWAUBQTGZQNKY-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C2=C(C=C(C=C2)Cl)C(S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)




![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)




![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)

